

# Spectroscopic Profile of 1-(4-Octylphenyl)ethanone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(4-Octylphenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the aromatic ketone **1-(4-Octylphenyl)ethanone**, also known as 4'-octylacetophenone. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug development, and materials science by providing key spectroscopic data and the methodologies for their acquisition. While a complete experimental dataset for **1-(4-octylphenyl)ethanone** is not publicly available, this guide combines known data for the target compound with data from structurally similar analogs to provide a thorough analytical profile.

## Chemical Structure and Properties

**1-(4-Octylphenyl)ethanone** is a ketone characterized by an octyl group and an acetyl group attached to a benzene ring at the para position.

Chemical Structure:

Molecular Formula: C<sub>16</sub>H<sub>24</sub>O [\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Weight: 232.36 g/mol [\[1\]](#)[\[3\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below is a summary of the available  $^1\text{H}$  NMR data for **1-(4-Octylphenyl)ethanone** and predicted  $^{13}\text{C}$  NMR data based on its chemical structure and data from analogs.

## $^1\text{H}$ NMR Spectral Data

A proton NMR spectrum for **1-(4-Octylphenyl)ethanone** has been reported. The data provides characteristic signals for the aromatic, acetyl, and octyl protons.

Table 1:  $^1\text{H}$  NMR Spectral Data for **1-(4-Octylphenyl)ethanone**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8-7.9	Doublet	2H	Aromatic protons ortho to the acetyl group
~7.2-7.3	Doublet	2H	Aromatic protons ortho to the octyl group
~2.6	Triplet	2H	-CH <sub>2</sub> - group of the octyl chain attached to the benzene ring
~2.5	Singlet	3H	Acetyl (-COCH <sub>3</sub> ) protons
~1.6	Multiplet	2H	-CH <sub>2</sub> - group beta to the benzene ring
~1.2-1.4	Multiplet	10H	-(CH <sub>2</sub> ) <sub>5</sub> - of the octyl chain
~0.8-0.9	Triplet	3H	Terminal -CH <sub>3</sub> group of the octyl chain

Note: Specific coupling constants were not available in the referenced data.

## <sup>13</sup>C NMR Spectral Data (Predicted)

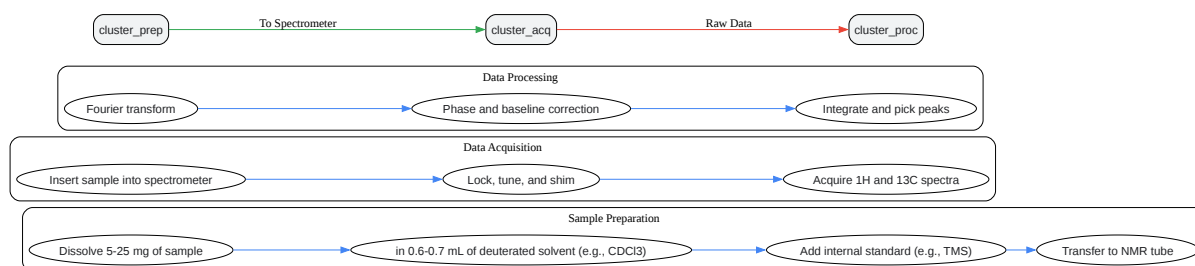
While an experimental <sup>13</sup>C NMR spectrum for **1-(4-Octylphenyl)ethanone** is not readily available, the expected chemical shifts can be predicted based on the structure and data from similar compounds such as 1-(4-butylphenyl)ethanone and 1-(4-ethylphenyl)ethanone.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **1-(4-Octylphenyl)ethanone**

Chemical Shift (ppm)	Assignment
~198	Carbonyl carbon (C=O)
~145-150	Aromatic carbon attached to the octyl group
~135-140	Aromatic carbon attached to the acetyl group
~128-130	Aromatic CH carbons
~35-36	-CH <sub>2</sub> - group of the octyl chain attached to the benzene ring
~31-32	Methylene carbons of the octyl chain
~29	Methylene carbons of the octyl chain
~26-27	Acetyl (-COCH <sub>3</sub> ) carbon
~22-23	Methylene carbon of the octyl chain
~14	Terminal -CH <sub>3</sub> carbon of the octyl chain

## Experimental Protocol: NMR Spectroscopy

The following provides a general methodology for acquiring NMR spectra of aromatic ketones like **1-(4-Octylphenyl)ethanone**.



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**Figure 1:** General workflow for NMR sample preparation, data acquisition, and processing.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-(4-Octylphenyl)ethanone** is expected to show characteristic absorption bands for the carbonyl group, aromatic ring, and aliphatic C-H bonds.

## Predicted IR Spectral Data

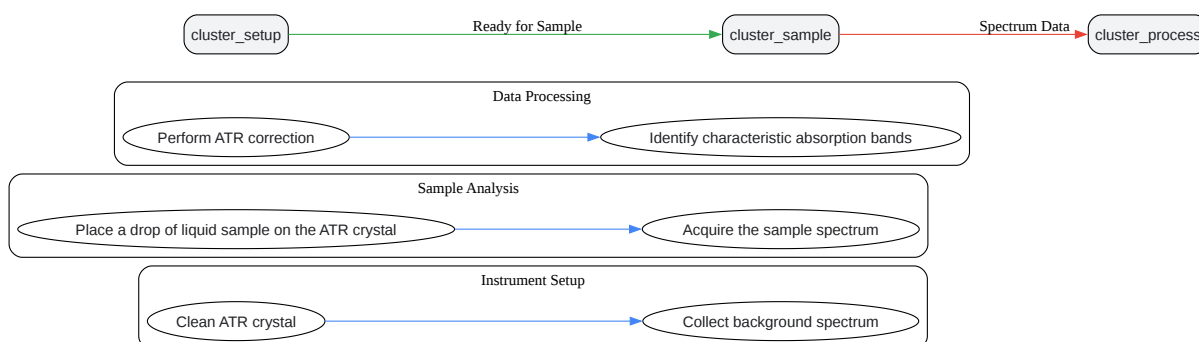
Based on the spectral data of analogous aromatic ketones, the following IR absorptions are expected for **1-(4-Octylphenyl)ethanone**.

Table 3: Predicted IR Spectral Data for **1-(4-Octylphenyl)ethanone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-2850	Strong	C-H stretching (alkyl chain)
~1685	Strong	C=O stretching (aryl ketone)
~1600, ~1580, ~1470	Medium-Weak	C=C stretching (aromatic ring)
~1450	Medium	C-H bending (alkyl chain)
~1260	Strong	C-C(=O)-C stretching and bending
~840-810	Strong	C-H out-of-plane bending (1,4-disubstituted benzene)

## Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

For liquid samples like **1-(4-Octylphenyl)ethanone**, ATR-FTIR is a convenient technique that requires minimal sample preparation.



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**Figure 2:** Workflow for acquiring an FT-IR spectrum using the ATR technique.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

## Predicted Mass Spectrum Data (Electron Ionization)

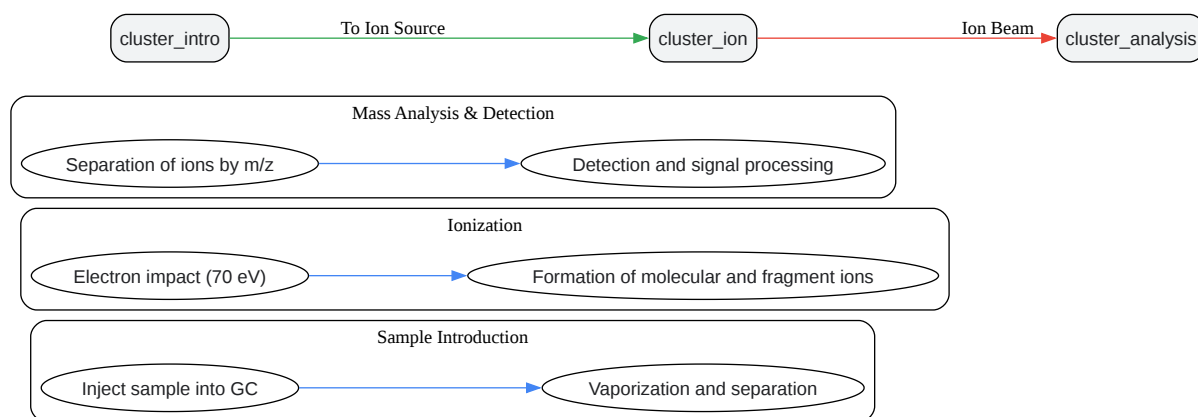
The mass spectrum of **1-(4-Octylphenyl)ethanone** under EI conditions is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for **1-(4-Octylphenyl)ethanone**

m/z	Proposed Fragment
232	$[M]^+$ (Molecular Ion)
217	$[M - CH_3]^+$
147	$[M - C_6H_{13}]^+$
131	$[C_9H_{11}O]^+$
119	$[C_8H_7O]^+$
43	$[CH_3CO]^+$

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following diagram illustrates the general workflow for analyzing a liquid sample using EI-MS, often coupled with Gas Chromatography (GC) for sample introduction.



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**Figure 3:** General workflow for EI-MS analysis, often coupled with GC.

## Conclusion

This technical guide provides a foundational understanding of the key spectroscopic characteristics of **1-(4-Octylphenyl)ethanone**. By combining available experimental data with predictive analysis based on structurally related compounds, this document offers valuable insights for researchers in the fields of chemistry and drug development. The detailed experimental workflows also serve as a practical guide for the spectroscopic analysis of this and similar compounds. Further experimental verification of the predicted data is encouraged for precise characterization.

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## References

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